molecular formula C7H14N2O6 B10773919 2-Methyl-2-propylpropane-1,3-diyl dinitrate CAS No. 10605-24-0

2-Methyl-2-propylpropane-1,3-diyl dinitrate

Cat. No.: B10773919
CAS No.: 10605-24-0
M. Wt: 222.20 g/mol
InChI Key: BLJBDLGFKNXUCB-UHFFFAOYSA-N
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Description

Methylpropylpropanediol dinitrate is an organic compound belonging to the class of alkyl nitrates. These compounds are characterized by the presence of a nitrate group that is O-linked to an alkyl group. Methylpropylpropanediol dinitrate is known for its vasodilatory properties, making it a subject of interest in medical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylpropylpropanediol dinitrate typically involves the nitration of 2-methyl-2-propylpropane-1,3-diol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the dinitrate ester .

Industrial Production Methods: Industrial production of methylpropylpropanediol dinitrate follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to manage the exothermic nature of the nitration reaction. Safety measures are paramount due to the explosive potential of nitrate esters .

Chemical Reactions Analysis

Types of Reactions: Methylpropylpropanediol dinitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylpropylpropanediol dinitrate has several applications in scientific research:

Mechanism of Action

Methylpropylpropanediol dinitrate exerts its effects primarily through the release of nitric oxide (NO). Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle by activating the enzyme guanylyl cyclase. This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G. The activation of protein kinase G leads to the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation .

Comparison with Similar Compounds

    Glyceryl trinitrate: Another nitrate ester used for its vasodilatory properties.

    Isosorbide dinitrate: A longer-acting nitrate used in the treatment of angina pectoris.

    Ethylene glycol dinitrate: Used in explosives and propellants

Uniqueness: Methylpropylpropanediol dinitrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its balance of vasodilatory effects and stability makes it a valuable compound for both medical and industrial applications .

Properties

CAS No.

10605-24-0

Molecular Formula

C7H14N2O6

Molecular Weight

222.20 g/mol

IUPAC Name

[2-methyl-2-(nitrooxymethyl)pentyl] nitrate

InChI

InChI=1S/C7H14N2O6/c1-3-4-7(2,5-14-8(10)11)6-15-9(12)13/h3-6H2,1-2H3

InChI Key

BLJBDLGFKNXUCB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO[N+](=O)[O-])CO[N+](=O)[O-]

Origin of Product

United States

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